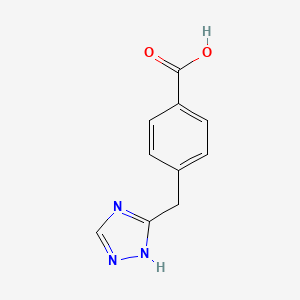

4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid

説明

4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a triazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining stringent quality control standards. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

化学反応の分析

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group undergoes typical acid-derived transformations:

Esterification

Reaction with alcohols in acidic or catalytic conditions produces esters. For example:

Conditions : Methanol, HSO catalyst, reflux (12–24 hrs).

Amidation

Coupling with amines via carbodiimide-mediated reactions forms amides:

Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) in anhydrous DMF .

Salt Formation

Deprotonation with inorganic or organic bases yields salts:

Applications : Enhanced solubility for biological assays .

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in substitution and coordination chemistry:

Electrophilic Substitution

The N-3 position undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides:

Example : Reaction with methylamine in ethanol yields N-methyl derivatives .

Metal Coordination

The triazole’s nitrogen atoms coordinate transition metals (e.g., Cu, Ag), forming complexes:

Applications : Catalysis or antimicrobial agents .

Methylene Bridge Reactions

The CH linker can oxidize under strong conditions:

Product : 4-((4H-1,2,4-Triazol-3-yl)carbonyl)benzoic acid (requires validation via spectral analysis) .

Key Reaction Data

Stability and Degradation

科学的研究の応用

4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid and its derivatives have a variety of applications, particularly in medicinal chemistry, due to the pharmacological properties of 1,2,4-triazole compounds . These applications span from antimicrobial to anticancer activities .

General Applications of 1,2,4-Triazoles

- Bioactivities 1,2,4-triazoles and their heterocyclic derivatives exhibit a wide range of bioactivities, including neuroprotective, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties .

- Antimicrobial Agents Numerous studies highlight the use of 1,2,4-triazole derivatives as antibacterial and antifungal agents . For instance, some 1,2,4-triazole compounds have shown significant activity against S. aureus, E. coli, and MRSA strains, often outperforming clinically used antibiotics .

- Anti-inflammatory and Analgesic Agents These compounds also serve as anti-inflammatory and analgesic agents .

- Other Applications Beyond medicinal applications, 1,2,4-triazoles are used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .

Specific Examples and Research Findings

- Antibacterial Activity A series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and assessed for antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeuroginosa. One compound, featuring a phenoxy moiety at the para-position of the phenyl ring, demonstrated broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin .

- Antimicrobial Activities 1,2,4-triazole derivatives bearing a quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit were synthesized and evaluated for antimicrobial activities. Specific compounds showed better bactericidal activity than bismerthiazol against the phytopathogenic bacterium X. oryzae pv. oryzae. The presence of strongly electron-withdrawing substituents on the benzene ring was significant for enhancing antibacterial activity .

- Anticancer Research 1,2,4-triazole benzoic acid hybrids have shown potential as structural optimization platforms for designing selective and potent anticancer molecules. These hybrids inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Data Table: Examples of 1,2,4-Triazole Derivatives and Their Activities

作用機序

The mechanism of action of 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid and its derivatives often involves interactions with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes . The triazole ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.

類似化合物との比較

Similar Compounds

- 3-(4H-1,2,4-Triazol-4-yl)benzoic acid

- 4,4’-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid)

- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Uniqueness

4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid is unique due to its specific structural configuration, which combines the properties of both the benzoic acid and triazole moieties. This combination allows for versatile chemical reactivity and a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity.

生物活性

4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The triazole moiety is particularly noted for its role in drug discovery and development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves reactions that yield various derivatives with potential biological activity. The structural characterization is often conducted using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the identity and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the synthesis of essential biomolecules in microbial cells .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, certain hybrids derived from benzoic acid and triazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxicity of these compounds is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 22.5 |

| HCT-116 | 25.0 | |

| Normal Cells (RPE-1) | >100 |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and disrupt vital cellular processes in microbes. The exact mechanism is still under investigation but may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells .

Case Studies

A notable case study involved the evaluation of various triazole derivatives for their potential as anticancer agents. In vitro studies demonstrated that specific modifications to the triazole ring significantly enhanced cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Another study focused on the synthesis and evaluation of a range of triazole-containing compounds for their antifungal properties against Candida species. Results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents in treating fungal infections .

特性

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)8-3-1-7(2-4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLKYWVQYAMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-63-9 | |

| Record name | 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。